![molecular formula C14H9NO2 B2935206 2-Benzoyl-3-(2-furyl)acrylonitrile CAS No. 87736-72-9](/img/structure/B2935206.png)
2-Benzoyl-3-(2-furyl)acrylonitrile
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Description
2-Benzoyl-3-(2-furyl)acrylonitrile is a chemical compound with the molecular formula C14H9NO2 . It has an average mass of 223.227 Da and a monoisotopic mass of 223.063324 Da .
Molecular Structure Analysis
The molecular structure of 2-Benzoyl-3-(2-furyl)acrylonitrile consists of a benzoyl group (a benzene ring attached to a carbonyl group), a furyl group (a furan ring), and an acrylonitrile group (a carbon-carbon double bond attached to a nitrile group) .Scientific Research Applications
Polymer Chemistry and Material Science
Role of Amine Activators in Curing Parameters :Amine activators significantly influence the curing parameters, properties, and toxicity of acrylic bone cements, highlighting the importance of understanding the kinetics, mechanism, and energy of the reaction for biomedical applications, such as denture resins and acrylic bone cements. The study underscores the need to consider temperature effects on curing parameters due to potential thermal trauma associated with implantation (Vázquez, Levenfeld, & Román, 1998).
Chemical Treatments of Natural Fibers :The modification of natural fiber surface properties through chemical treatments like alkali, silane, acetylation, and benzoylation is crucial for enhancing fiber-matrix compatibility and reducing moisture sorption in natural fiber-reinforced composites. These treatments not only modify the fiber surface but also potentially increase fiber strength, highlighting the role of 2-Benzoyl-3-(2-furyl)acrylonitrile in improving the adhesion between fiber surfaces and polymer matrices (Li, Tabil, & Panigrahi, 2007).
Biochemistry and Pharmacology
Coordination Chemistry of Acrylamide :This review provides insights into the coordination chemistry of acrylamide with transition metals, focusing on the syntheses and structures of acrylamide complexes. It explores the potential versatility of acrylamide as a ligand and its role in biological systems, indicating the relevance of 2-Benzoyl-3-(2-furyl)acrylonitrile in studying acrylamide's metabolic pathways and health effects (Girma, Lorenz, Blaurock, & Edelmann, 2005).
Acyl-CoA Metabolism and Chromatin Regulation :The study reviews the metabolic pathways producing acyl-CoAs and their emerging roles in chromatin regulation. It highlights how specific acyl-CoAs, including those related to 2-Benzoyl-3-(2-furyl)acrylonitrile, influence histone acylation, reflecting shifts in the metabolic status of the cell and suggesting a link between cellular metabolism and gene expression (Trefely, Lovell, Snyder, & Wellen, 2020).
Environmental Studies
Persistence of Coronaviruses on Inanimate Surfaces :The study reviews the persistence of coronaviruses on surfaces and their inactivation with biocidal agents, including those related to 2-Benzoyl-3-(2-furyl)acrylonitrile. It provides critical information on disinfection procedures, highlighting the importance of understanding the surface interaction of viral pathogens for public health (Kampf, Todt, Pfaender, & Steinmann, 2020).
properties
IUPAC Name |
(E)-2-benzoyl-3-(furan-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-10-12(9-13-7-4-8-17-13)14(16)11-5-2-1-3-6-11/h1-9H/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSPQOWNCYWAQP-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CO2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoyl-3-(2-furyl)acrylonitrile |
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